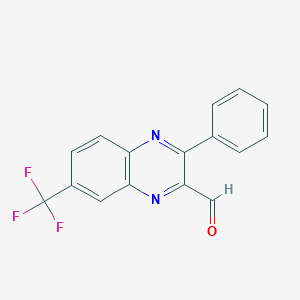
Phenol, 4-(1,3-diphenyl-2-propynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-(1,3-diphenyl-2-propynyl)- is a chemical compound with the molecular formula C21H16O It is a derivative of phenol, where the hydrogen atom in the para position is replaced by a 1,3-diphenyl-2-propynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(1,3-diphenyl-2-propynyl)- typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-bromophenol with 1,3-diphenyl-2-propynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of Phenol, 4-(1,3-diphenyl-2-propynyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-(1,3-diphenyl-2-propynyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Phenol, 4-(1,3-diphenyl-2-propynyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Phenol, 4-(1,3-diphenyl-2-propynyl)- involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites of enzymes, while the 1,3-diphenyl-2-propynyl group can interact with hydrophobic pockets, leading to modulation of enzyme activity or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: The parent compound with a simpler structure.
Bisphenol A: A related compound with two phenol groups connected by a propane bridge.
4-tert-Butylphenol: A phenol derivative with a tert-butyl group in the para position.
Uniqueness
Phenol, 4-(1,3-diphenyl-2-propynyl)- is unique due to the presence of the 1,3-diphenyl-2-propynyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
591245-74-8 |
|---|---|
Formule moléculaire |
C21H16O |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
4-(1,3-diphenylprop-2-ynyl)phenol |
InChI |
InChI=1S/C21H16O/c22-20-14-12-19(13-15-20)21(18-9-5-2-6-10-18)16-11-17-7-3-1-4-8-17/h1-10,12-15,21-22H |
Clé InChI |
VOZDIMGQMBOJKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Dimethylamino)-N-[(4-formylphenyl)methyl]benzamide](/img/structure/B15168379.png)
![Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]-](/img/structure/B15168385.png)
![1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole](/img/structure/B15168387.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B15168400.png)


![3-Pyridinemethanol, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-a-methyl-2,6-bis(1-methylethyl)-5-(1-penten-1-yl)-](/img/structure/B15168417.png)
![Naphtho[2,3-B]furan-4,9-diol](/img/structure/B15168421.png)
![1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone](/img/structure/B15168426.png)

![Benzene, 2-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl-](/img/structure/B15168441.png)



